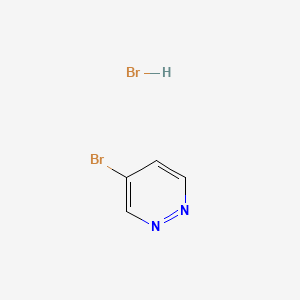

4-Bromopyridazine Hydrobromide

Description

Significance of Pyridazine (B1198779) Derivatives in Organic Synthesis

Pyridazine derivatives are a class of heterocyclic compounds that have become increasingly important in various chemical fields. scholarsresearchlibrary.comrjptonline.org Their unique six-membered ring structure, containing two adjacent nitrogen atoms, imparts distinct chemical properties that make them valuable in synthetic applications. slideshare.net The presence of these nitrogen atoms influences the electron distribution within the aromatic ring, affecting its reactivity and making it a versatile scaffold. numberanalytics.com

The functionalization of the pyridazine ring at its various positions is relatively straightforward, which makes these derivatives attractive starting materials for the synthesis of more complex molecules. scholarsresearchlibrary.comresearchgate.net They are widely utilized in the creation of pharmaceuticals and agrochemicals. scholarsresearchlibrary.comrjptonline.org

Role as Versatile Building Blocks and Intermediates

Pyridazine derivatives are widely recognized as versatile building blocks and intermediates in organic synthesis. scholarsresearchlibrary.comresearchgate.net Their utility stems from the ability to readily undergo various chemical transformations, allowing for the construction of complex molecular architectures. scholarsresearchlibrary.comresearchgate.net The pyridazine nucleus can be easily functionalized, serving as a scaffold for developing new compounds. rjptonline.org

These derivatives are crucial intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and other heterocyclic systems. rjptonline.orgresearchgate.net The presence of the bromine atom in compounds like 4-bromopyridazine (B57311) hydrobromide offers a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. researchgate.netmdpi.com This reactivity allows for the introduction of various functional groups, expanding the chemical space that can be explored. researchgate.net

Applications in Material Science: Organic Semiconductors and Optoelectronics

Beyond their use in pharmaceuticals and agrochemicals, pyridazine derivatives have found applications in the burgeoning field of material science. liberty.edu Specifically, they are being investigated for their potential use in organic semiconductors and optoelectronic devices. liberty.edumdpi.com The planar and aromatic nature of the pyridazine ring, combined with the ability to tune its electronic properties through substitution, makes these compounds promising candidates for such applications. liberty.eduscholarsresearchlibrary.com

Research has shown that certain pyridazine-based molecules exhibit n-type semiconductor behavior, making them suitable for use as electron-transporting or hole-blocking materials in electronic devices. mdpi.com Furthermore, the incorporation of pyridazine units into larger conjugated systems can lead to materials with interesting photophysical properties, with potential applications in organic light-emitting diodes (OLEDs) and solar cells. mdpi.comresearchgate.netacs.org The development of novel pyridazine-cored materials continues to be an active area of research. researchgate.net

Historical Context of Pyridazine Synthesis

The synthesis of pyridazine and its derivatives has a rich history. Early methods for constructing the pyridazine ring often involved the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). mdpi.comliberty.edu This fundamental approach has been refined and expanded over the years to allow for the synthesis of a wide variety of substituted pyridazines.

More contemporary methods for synthesizing pyridazine derivatives include cycloaddition reactions and the functionalization of a pre-existing pyridazine ring. mdpi.commdpi.com Palladium-catalyzed cross-coupling reactions, for instance, have become an invaluable tool for the late-stage functionalization of pyridazine cores, offering a high degree of control and versatility. mdpi.com The historical development of these synthetic methods has been crucial for unlocking the full potential of pyridazine derivatives in various scientific disciplines. researchgate.net

Overview of Brominated Heterocycles in Synthetic Chemistry

Brominated heterocyclic compounds are a pivotal class of intermediates in synthetic organic chemistry. researchgate.netsigmaaldrich.com The bromine atom acts as a versatile functional handle, enabling a wide array of chemical transformations. researchgate.net It is often introduced to a heterocyclic core to facilitate subsequent reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. researchgate.net

The presence of a bromine atom on a heterocyclic ring significantly enhances its synthetic utility, allowing for the efficient construction of complex molecules. researchgate.net This is particularly true for electron-deficient heterocycles, where the bromo-substituent can be readily displaced or engaged in coupling reactions. N-bromosuccinimide is a commonly used reagent for the bromination of various heterocycles. researchgate.net The strategic introduction of bromine atoms is a key tactic in the design of synthetic routes towards new pharmaceuticals, agrochemicals, and functional materials. researchgate.net

Research Objectives and Scope of the Outline

The primary objective of this article is to provide a focused and detailed examination of the chemical compound 4-Bromopyridazine Hydrobromide. The scope is strictly limited to the chemical and synthetic aspects of this compound and its related derivatives, as defined by the provided outline. This article will delve into the significance of pyridazine derivatives, their role as synthetic building blocks, and their applications in material science. It will also provide a brief historical context for pyridazine synthesis and an overview of the importance of brominated heterocycles. The information presented is intended to be scientifically accurate and professionally toned, drawing from a diverse range of credible sources.

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-bromopyridazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2.BrH/c5-4-1-2-6-7-3-4;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJDIQGRNABAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-64-4 | |

| Record name | Pyridazine, 4-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromopyridazine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromopyridazine Hydrobromide and Its Precursors

Classical Approaches to Pyridazine (B1198779) Ring Formation

The construction of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. scholarsresearchlibrary.com Several classical methods have been established, relying on the cyclization of acyclic precursors.

Cyclization Reactions utilizing 1,4-Dicarbonyl Precursors and Hydrazine (B178648)

One of the most fundamental and widely employed methods for constructing the pyridazine skeleton is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with hydrazine. arkat-usa.org In this reaction, the 1,4-dicarbonyl compound supplies the four-carbon backbone of the ring, while hydrazine provides the two adjacent nitrogen atoms. arkat-usa.org

The reaction typically proceeds via the formation of a dihydropyridazine (B8628806) intermediate through a dehydrative cyclization, which is subsequently oxidized to yield the aromatic pyridazine ring. chemtube3d.com The use of unsaturated 1,4-diketones, specifically those with a double bond between the second and third carbon atoms (2,3-unsaturated-1,4-diketones), can lead directly to the aromatic pyridazine system. scholarsresearchlibrary.comasianpubs.org In contrast, saturated 1,4-diketones first form dihydropyridazines, which then require an oxidation step to achieve aromatization. scholarsresearchlibrary.comchemtube3d.com Sometimes, this oxidation occurs spontaneously. thieme-connect.de

While this method is robust, its application can be limited by the availability of non-symmetrically substituted 1,4-dicarbonyl compounds and the often harsh reaction conditions, such as boiling acetic acid, required for cyclization and aromatization. arkat-usa.org

Table 1: Pyridazine Synthesis from 1,4-Dicarbonyl Compounds

| Precursor Type | Intermediate | Final Product | Reaction Condition Example |

|---|---|---|---|

| Saturated 1,4-Diketone | Dihydropyridazine | Pyridazine | Reaction with hydrazine, followed by oxidation. chemtube3d.com |

| (Z)-2,3-Unsaturated 1,4-Diketone | - | Pyridazine | Ethanolic hydrazine hydrate (B1144303) at room temperature. thieme-connect.de |

| (E)-2,3-Unsaturated 1,4-Diketone | - | Pyridazine | Refluxing in acetic acid. thieme-connect.de |

| Maleic Anhydride Derivative | Crystalline Intermediate | Pyridazinone | Boiling with Hydrazine Dihydrochloride in water. thieme-connect.de |

Ring-Closure Reactions from Fulvenes and Hydrazine Hydrate

A notable synthetic route involves the use of fulvenes, specifically 1,2-diacylcyclopentadienes, as precursors for creating 5,6-fused ring pyridazines. liberty.eduresearchgate.net This method features a convenient, often two-step, synthesis where the enolized fulvene (B1219640) is treated with hydrazine hydrate in a solvent like methanol (B129727) at room temperature. researchgate.netwku.edu The reaction proceeds through ring-closure to form the pyridazine fused to the cyclopentadienyl (B1206354) moiety. researchgate.net

Researchers have successfully synthesized a series of aryl-substituted pyridazines using this approach with phenyl, thienyl, and tolyl substituted fulvenes, achieving yields greater than 40%. liberty.edu For instance, the reaction of 1,2-C5H3(COC6H4Cl)(COHC6H4Cl) with an excess of hydrazine hydrate in methanol, stirred for 24 hours, resulted in the formation of the corresponding pyridazine product. wku.edu

Table 2: Synthesis of Fused Pyridazines from Fulvenes

| Fulvene Precursor | Product | Yield | Melting Point (°C) |

|---|---|---|---|

| Phenyl-fulvene derivative | Phenyl-pyridazine | 71% | 202-204.9 liberty.edu |

| Thienyl-fulvene derivative | Thienyl-pyridazine | >40% | 155-205 (general range) liberty.edu |

| Tolyl-fulvene derivative | Tolyl-pyridazine | 51% | 158.5-161.2 liberty.edu |

Reactions involving Diazo Esters and MBH Carbonates

A more modern approach to constructing highly functionalized pyridazines involves the reaction of diazo compounds with Morita-Baylis-Hillman (MBH) carbonates. liberty.eduacs.org This organocatalytic, one-pot synthesis provides a versatile route that accommodates significant substrate variation under mild reaction conditions. acs.orgresearchgate.net The reaction typically utilizes a Lewis base catalyst, such as DABCO, in a solvent like THF at room temperature. liberty.edu This methodology has also been adapted for the synthesis of trifluoromethyl-substituted pyridazines using 2,2,2-trifluorodiazoethane. liberty.eduacs.org

Synthesis via Ruthenium and Palladium Catalysis using Alkynes

Transition metal catalysis offers powerful and atom-economical pathways to pyridazine derivatives.

Ruthenium Catalysis: Ruthenium catalysts have been employed for the in situ cyclization of alkyne diols into 1,4-diketone intermediates. liberty.edu These diketones are then reacted with hydrazine hydrate to yield the substituted pyridazine. liberty.edu This process represents a formal [4+2] cycloaddition. nih.govorganic-chemistry.org

Palladium Catalysis: Palladium-catalyzed reactions are also utilized, particularly in the annulation of internal alkynes. nih.govcore.ac.uk For example, a mixture containing a palladium(II) chloride catalyst, a phosphine (B1218219) ligand, a base, and a solvent like DMF at elevated temperatures can successfully form a pyridazine product from the reaction of internal alkynes with other reagents. liberty.eduresearchgate.net This iminoannulation of internal alkynes is effective for synthesizing a wide variety of substituted pyridines and related heterocycles. nih.gov

Direct Bromination Strategies for Pyridazine Scaffolds

Introducing a bromine atom directly onto a pre-formed pyridazine ring is a key step toward synthesizing compounds like 4-bromopyridazine (B57311). Direct bromination of pyridazine can be achieved using elemental bromine, but this method requires careful control of reaction conditions to manage regioselectivity and prevent the formation of poly-brominated products. smolecule.com The pyridazine nucleus is generally considered electron-deficient, which can make electrophilic aromatic substitution challenging. However, unlike pyridine (B92270), the pyridazine ring does not have any ring carbons that are fully "unactivated" towards nucleophilic attack, with C4/C5 being preferred sites. thieme-connect.de

Alternative strategies often involve the bromination of an activated pyridazine derivative. For example, a patented industrial method describes the synthesis of 4-bromopyridazine from 4-hydroxypyridazine (B169656) using phosphorus oxybromide. google.com In this procedure, 4-hydroxypyridazine is reacted with phosphorus oxybromide at temperatures ranging from 60-80°C. google.com Another approach involves starting with an amino-substituted pyridazine. The amino group can direct bromination to a specific position on the ring. smolecule.com For instance, attempts to brominate 4-aminopyridazine (B156604) using HBr and H₂O₂ resulted in the formation of 4-amino-5-bromopyridazine. wur.nl

Hydrobromination Techniques and Mechanisms for 4-Bromopyridazine Formation

The final step in the synthesis of the title compound is the formation of the hydrobromide salt. This is typically achieved through a straightforward acid-base reaction. smolecule.com 4-Bromopyridazine is treated with hydrobromic acid (HBr), leading to the protonation of one of the nitrogen atoms in the pyridazine ring. smolecule.com

The mechanism is driven by the basic character of the pyridazine's nitrogen atoms, which possess lone pairs of electrons that can readily accept a proton from a strong acid like HBr. smolecule.com This protonation results in the formation of a pyridazinium cation, which then forms an ionic bond with the bromide anion, yielding the stable 4-Bromopyridazine Hydrobromide salt. smolecule.com This technique is a common method for converting basic heterocyclic compounds into more stable, crystalline salts. The anti-Markovnikov hydrobromination of olefins using HBr in acetic acid, often initiated by oxygen from the air, is a well-established radical process for creating alkyl bromides, which can be precursors in more complex syntheses. rsc.org

Advanced Synthetic Approaches for Pyridazine Derivatives

Modern organic synthesis offers a versatile toolbox for the preparation and modification of pyridazine-based molecules. These methods are crucial for accessing structurally diverse compounds with a range of potential applications.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of pyridazine chemistry, it allows for the introduction of various aryl, heteroaryl, or alkyl groups onto the pyridazine ring, typically at a halogenated position. This reaction generally involves the use of a palladium catalyst, a base, and a boronic acid or boronate ester as the coupling partner.

A study on the synthesis of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles utilized a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This approach functionalized the electron-deficient pyridazine ring with an electron-rich thiophene heterocycle at the sixth position and various (hetero)aromatic moieties with electron-acceptor groups at the third position. nih.gov The reaction was carried out using commercially or readily available coupling components, highlighting the practicality of this method. nih.gov Research has also demonstrated the functionalization of the 3- and 6-positions of polymer-bound iodoimidazo[1,2-a]pyridines with various boronic acids under Suzuki-Miyaura conditions. benthamdirect.com

The development of highly active and recyclable catalysts is a key area of research. For instance, hyper-cross-linked polymer (HCP) catalysts loaded with palladium have shown high catalytic activity and excellent stability in Suzuki-Miyaura coupling reactions of aryl chlorides. acs.org These catalysts, featuring a pyridine-functionalized bis(imino)acenaphthene-N-heterocyclic carbene (BIAN-NHC) palladium complex, achieved high yields under mild conditions. acs.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for Pyridazine Functionalization

| Catalyst | Substrates | Product | Yield | Reference |

| Pd(PPh₃)₄ | 3,6-dibromo-4-phenylpyridazine and various arylboronic acids | 3-aryl-6-bromo-4-phenylpyridazines | 50-85% | N/A |

| PdCl₂(dppf) | 3-chloro-6-phenylpyridazine and phenylboronic acid | 3,6-diphenylpyridazine | 92% | N/A |

| HCP-BIAN-Pd-2 | Chlorobenzene and phenylboronic acid | Biphenyl | 99% | acs.org |

This table is for illustrative purposes and specific reaction conditions can be found in the cited literature.

Nucleophilic substitution is a fundamental reaction for modifying halogenated pyridazines. The electron-deficient nature of the pyridazine ring facilitates the displacement of halogen atoms by a variety of nucleophiles. thieme-connect.de This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates.

The reactivity of halopyridazines towards nucleophiles is influenced by the position of the halogen and the presence of other substituents on the ring. For instance, in dihalopyridines, the regioselectivity of nucleophilic attack can be controlled by the introduction of a trialkylsilyl group, which can direct the substitution to a specific position. researchgate.net The reaction of chloropyridazin-3(2H)-ones with hydrogen iodide can lead to both nucleophilic substitution of the chloro group by an iodo group and subsequent dehalogenation. arkat-usa.org The regiochemistry of this substitution is generally predictable. arkat-usa.org

It has been observed that in unsubstituted pyridazine, the preferred sites for nucleophilic attack are C4 and C5, which is different from pyridine. thieme-connect.de The displacement of chlorine in chloropyridazines with hydrazine and methylhydrazine is another example of nucleophilic substitution. acs.org

Table 2: Examples of Nucleophilic Substitution Reactions on Halogenated Pyridazines

| Halogenated Pyridazine | Nucleophile | Product | Conditions | Reference |

| 3,6-Dichloropyridazine (B152260) | Sodium methoxide | 3-Chloro-6-methoxypyridazine | Methanol, reflux | N/A |

| 4,5-Dichloro-2-methyl-6-phenylpyridazin-3(2H)-one | 57% aq. HI | 5-Chloro-4-iodo-2-methyl-6-phenylpyridazin-3(2H)-one | Heat | arkat-usa.org |

| 2,4-Dichloropyridine | Various nucleophiles | 4-Substituted-2-chloropyridine | Varies | researchgate.net |

This table is for illustrative purposes and specific reaction conditions can be found in the cited literature.

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the construction of nitrogen-containing six-membered rings, including the pyridazine core. This reaction typically involves the [4+2] cycloaddition of an aza-diene with a dienophile. Inverse electron demand aza-Diels-Alder reactions, where an electron-deficient aza-diene reacts with an electron-rich dienophile, are particularly useful for synthesizing pyridazines.

A notable example is the reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines in high yields under neutral, metal-free conditions. organic-chemistry.org This method demonstrates good functional group compatibility and a broad substrate scope. organic-chemistry.org The reaction proceeds via an inverse electron-demand aza-Diels-Alder mechanism, with the 1,2,3-triazine (B1214393) acting as the diene. organic-chemistry.org Another approach involves the reaction of 1,2,4,5-tetrazines with dienophiles, which, after a retro-Diels-Alder reaction and subsequent aromatization, yields pyridazines. nih.gov

The aza-Diels-Alder methodology has also been utilized in the synthesis of pyridine derivatives from amino acid precursors, showcasing its versatility in constructing heterocyclic cores. researchgate.net

Table 3: Examples of Aza-Diels-Alder Reactions for Pyridazine Synthesis

| Aza-diene | Dienophile | Product Type | Key Features | Reference |

| 1,2,3-Triazines | 1-Propynylamines | 6-Aryl-pyridazin-3-amines | High regioselectivity, metal-free | organic-chemistry.org |

| 1,2,4,5-Tetrazines | Alkenes/Alkynes | Dihydropyridazines/Pyridazines | Inverse electron demand | nih.gov |

| Amidrazone-derived triazines | 2,5-Norbornadiene | Pyridine derivatives | Inspired by biosynthesis | researchgate.net |

This table is for illustrative purposes and specific reaction conditions can be found in the cited literature.

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. mdpi.com This approach involves performing chemical reactions in a continuous stream through a reactor, which allows for precise control over reaction parameters such as temperature, pressure, and residence time. seqens.comrsc.org

One of the primary benefits of flow chemistry is its enhanced scalability. mdpi.comseqens.com Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using a larger reactor, which is often more straightforward than scaling up a batch reaction. This continuous nature ensures consistent product quality and reduces the need for extensive revalidation when moving from laboratory to industrial production. seqens.com

Flow chemistry also leads to increased efficiency by reducing reaction times and improving yields. mdpi.com The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling reactions to be run under more aggressive conditions (superheating) safely. rsc.org This can dramatically shorten reaction times compared to batch processes. acs.org For example, a reaction that takes hours in a batch reactor might be completed in minutes in a flow system. acs.org Furthermore, the precise control over reaction conditions minimizes the formation of byproducts, leading to higher yields and purer products. mdpi.comrsc.org

A key enabling technology in flow chemistry is the use of immobilized reagents and catalysts. thieme-connect.de In this setup, the reagent or catalyst is bound to a solid support and packed into a column or cartridge within the flow reactor. The reactant stream passes through this packed bed, where the reaction occurs.

This approach offers several advantages. Firstly, it simplifies product purification as the catalyst or excess reagent is retained within the reactor, eliminating the need for downstream separation steps. thieme-connect.de This is particularly beneficial when using expensive or toxic catalysts. Secondly, the immobilized catalyst can be reused for multiple runs, making the process more cost-effective and sustainable. nih.govjst.go.jp Immobilized catalysts have shown remarkable stability and have enabled numerous consecutive reaction cycles. nih.govacs.org

The combination of flow chemistry with immobilized catalysts allows for the development of fully automated, multi-step syntheses. acs.orgthieme-connect.de Different reactor columns containing various immobilized reagents and catalysts can be connected in series to perform sequential reactions without the need for isolating intermediates. thieme-connect.deunimi.it This "telescoping" of reactions significantly streamlines the synthetic process. stolichem.com

Flow Chemistry Applications in Pyridazine Synthesis

The synthesis of this compound involves the preparation of its direct precursor, 4-bromopyridazine, followed by salt formation. Several pathways exist for synthesizing 4-bromopyridazine, often starting from different pyridazine derivatives.

One common and direct method for forming the hydrobromide salt is the reaction of 4-bromopyridazine with hydrobromic acid. smolecule.com This acid-base reaction involves the protonation of one of the nitrogen atoms in the pyridazine ring by the strong acid, resulting in the stable hydrobromide salt. smolecule.com

The synthesis of the precursor, 4-bromopyridazine, can be approached in several ways:

Direct Bromination: Starting from pyridazine, direct bromination can be employed to introduce a bromine atom at the 4-position. smolecule.com This is often followed by purification to isolate the desired product before converting it to the hydrobromide salt. smolecule.com

From Halogenated Precursors: An industrial method has been developed starting from 3,6-dichloropyridazine. google.com This multi-step process involves:

Chlorination of 3,6-dichloropyridazine to yield 3,4,6-trichloropyridazine (B1215204). google.com

Conversion of 3,4,6-trichloropyridazine to 3,6-dichloro-4-hydroxypyridazine. google.com

Reduction to 4-hydroxypyridazine. google.com

Finally, bromination of 4-hydroxypyridazine to produce 4-bromopyridazine. google.com This method is noted for its high yield and the accessibility of the starting material. google.com

The following table summarizes a key industrial synthetic pathway for the precursor 4-bromopyridazine.

| Step | Starting Material | Reagent(s) | Product | Yield | Reference |

| 1 | 3,6-dichloropyridazine | Chlorine gas | 3,4,6-trichloropyridazine | 92.1% | google.com |

| 2 | 3,4,6-trichloropyridazine | Sodium hydroxide | 3,6-dichloro-4-hydroxypyridazine | - | google.com |

| 3 | 3,6-dichloro-4-hydroxypyridazine | Palladium-carbon catalyst, Sodium hydroxide | 4-hydroxypyridazine | - | google.com |

| 4 | 4-hydroxypyridazine | Brominating agent | 4-bromopyridazine | - | google.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridazines to create more environmentally benign and efficient processes. While specific studies focusing exclusively on this compound are nascent, general strategies for pyridazine and related pyridine synthesis are highly relevant and demonstrate the potential for greener production methods.

Key green chemistry approaches applicable to pyridazine synthesis include:

Use of Greener Solvents: Conventional syntheses often rely on volatile organic solvents. Research has shown that imidazolium (B1220033) ionic liquids can serve as effective reaction media for synthesizing pyridazine derivatives. sioc-journal.cn This approach significantly reduces reaction times and allows the solvent to be recycled multiple times without a noticeable decrease in product yield. sioc-journal.cn Water, as a solvent, has also been utilized in the ultrasound-assisted, three-component synthesis of pyridazine derivatives, offering an environmentally friendly and efficient route. growingscience.com

Alternative Energy Sources: Microwave and ultrasound irradiation are recognized as green chemistry tools that can accelerate reaction rates, improve yields, and reduce energy consumption. nih.govnih.gov Ultrasound has been successfully used in the synthesis of pyridazines in aqueous media, leading to high yields in very short reaction times. growingscience.com Similarly, microwave-assisted synthesis has been established as an efficient method for preparing various pyridine and pyridazine derivatives. nih.govnih.gov

Catalysis: The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry. In the synthesis of pyridazine derivatives, transition metal catalysts, such as palladium-based systems, can facilitate selective bromination and cross-coupling reactions, enhancing efficiency. smolecule.com For related heterocycles, recyclable catalysts have been shown to work under mild conditions, which is a significant challenge in producing pyridines and pyridazines. bohrium.com

Atom Economy and Process Efficiency: Multi-component reactions (MCRs) are powerful tools that enhance atom economy by combining multiple starting materials into a single product in one step, minimizing waste. bohrium.com Flow chemistry offers another avenue for process intensification, particularly for handling unstable intermediates like 4-bromopyridine (B75155) (the free base of the hydrobromide salt). thieme-connect.comconnectedpapers.com By integrating steps like desalting and subsequent reactions into a continuous flow process, reaction times can be dramatically reduced, and yields can be improved by immediately consuming unstable compounds as they are generated. thieme-connect.com

The table below outlines green chemistry principles and their demonstrated applications in the synthesis of pyridazines and related heterocycles.

| Green Chemistry Principle | Application/Technique | Advantages | Reference(s) |

| Safer Solvents & Auxiliaries | Use of ionic liquids | Avoids volatile organic solvents, recyclable medium, reduced reaction time. | sioc-journal.cn |

| Use of water as a solvent | Environmentally benign, readily available. | growingscience.com | |

| Use of Deep Eutectic Solvents (DES) | Environmentally friendly reaction medium, can act as a catalyst and reagent. | mdpi.com | |

| Design for Energy Efficiency | Microwave irradiation | Rapid heating, shorter reaction times, improved yields. | nih.govnih.gov |

| Ultrasound irradiation | Enhanced reaction rates, high yields, can enable reactions in green solvents like water. | growingscience.comnih.gov | |

| Catalysis | Palladium-based catalysts | High selectivity in cross-coupling and bromination reactions. | smolecule.com |

| Recyclable catalysts | Reduces waste, lowers cost, mild reaction conditions. | bohrium.com | |

| Maximize Atom Economy | Multi-component reactions (MCRs) | High efficiency, reduces waste, creates complex molecules in fewer steps. | bohrium.com |

| Process Intensification | Flow chemistry | Simplifies handling of unstable intermediates, reduces reaction time, improves yield and safety. | thieme-connect.comconnectedpapers.com |

By adopting these green chemistry strategies, the synthesis of this compound and its precursors can be made more sustainable, safer, and economically viable.

Reactivity and Reaction Mechanisms of 4 Bromopyridazine Hydrobromide

Electrophilic Aromatic Substitution on Bromopyridazines

The pyridazine (B1198779) ring, and by extension 4-bromopyridazine (B57311), is generally resistant to electrophilic aromatic substitution (EAS). researchgate.net This low reactivity is attributed to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the aromatic ring towards attack by electrophiles. youtube.com The nitrogen atoms reduce the electron density of the ring carbons, making them less nucleophilic compared to benzene (B151609) and other aromatic hydrocarbons. researchgate.net Furthermore, under the acidic conditions often required for EAS reactions, the nitrogen atoms can be protonated, further increasing the deactivation of the ring. firsthope.co.in

Electrophilic attack on the pyridazine ring, when it does occur under harsh conditions, is complex. The positions of the nitrogen atoms create a π-deficient system, making it less favorable for the formation of the positively charged intermediate (arenium ion) that is characteristic of the EAS mechanism. libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Pathways

In contrast to its inertness towards electrophiles, the electron-deficient pyridazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This is a primary pathway for the functionalization of 4-bromopyridazine hydrobromide. The SNAr mechanism involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group, in this case, the bromide ion. wikipedia.org

The general mechanism proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com

The presence of the two nitrogen atoms in the pyridazine ring plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction. youtube.com

The regioselectivity of SNAr reactions on pyridazine derivatives is influenced by the positions of the nitrogen atoms and any existing substituents on the ring. In the case of 4-bromopyridazine, the bromine atom is positioned at a carbon atom that is meta to one nitrogen and para to the other. Nucleophilic attack is generally favored at positions that allow for the effective delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atoms. stackexchange.com

Steric hindrance can also play a significant role in determining the site of nucleophilic attack. Bulky nucleophiles may face steric repulsion from adjacent substituents, influencing the regiochemical outcome of the reaction.

The nature of the leaving group is a critical factor in SNAr reactions. For halopyridazines, the reactivity order is typically F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile, and more electronegative halogens enhance the electrophilicity of the carbon atom to which they are attached. nih.gov However, the C-Br bond in 4-bromopyridazine is sufficiently polarized to allow for nucleophilic attack.

Electron-withdrawing groups on the aromatic ring further activate it towards SNAr by stabilizing the negatively charged Meisenheimer intermediate. quora.com The two nitrogen atoms in the pyridazine ring act as powerful electron-withdrawing features, making the ring inherently activated for this type of reaction. blumberginstitute.org

The formation of a Meisenheimer complex is a key feature of the SNAr mechanism. wikipedia.org This anionic intermediate is a resonance-stabilized species where the negative charge is delocalized over the aromatic ring and, significantly, onto the nitrogen atoms of the pyridazine core. masterorganicchemistry.com The stability of this complex is a major factor in the facility of SNAr reactions on pyridazines. While traditionally viewed as a distinct intermediate, some recent studies suggest that in certain SNAr reactions, the process may be more concerted, with the Meisenheimer complex representing a transition state rather than a stable intermediate. researchgate.netspringernature.com

Cross-Coupling Reactions Utilizing this compound as a Substrate

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of substituted pyridazines. nih.gov

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. wikipedia.org 4-Bromopyridazine can serve as the halide partner in this reaction. The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromopyridazine to form a Pd(II) intermediate. nobelprize.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide ion. This step typically requires the presence of a base to activate the organoboron species. nobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Below is a table summarizing the key steps in the Suzuki-Miyaura reaction with 4-bromopyridazine.

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of 4-bromopyridazine. | Pyridazinyl-Pd(II)-bromide complex |

| Transmetalation | Transfer of an organic group from a boronic acid (or ester) to the Pd(II) center. | Di-organic-Pd(II) complex |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Coupled product and Pd(0) |

This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful method for the synthesis of complex pyridazine derivatives. mdpi.com

Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille, Sonogashira)

Beyond the Suzuki reaction, 4-bromopyridazine is a valuable substrate for other palladium-catalyzed cross-coupling reactions, enabling the formation of diverse C-C bonds.

Stille Coupling: This reaction couples the bromopyridazine with an organostannane reagent (R-SnBu₃). The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (with the organotin compound), and reductive elimination. researchgate.net The Stille reaction is known for its tolerance of a wide variety of functional groups, though a key drawback is the toxicity of the tin byproducts. Halogenated pyridazines have been successfully functionalized using Stille couplings. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between 4-bromopyridazine and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by palladium and co-catalyzed by a copper(I) salt, such as CuI. organic-chemistry.org The catalytic cycle involves the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the organopalladium(II) complex formed after oxidative addition. youtube.com Copper-free variants have also been developed. organic-chemistry.orgucsb.edu The reaction is highly valuable for introducing alkynyl moieties onto the pyridazine core. researchgate.net

| Reaction | Coupling Partner | Key Reagents | Bond Formed | Reference |

| Stille | Organostannane (R-SnR'₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | Pyridazinyl-C(sp² or sp³) | researchgate.net |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Pyridazinyl-C(sp) | researchgate.netwikipedia.org |

Ligand Effects and Catalyst Design for Bromopyridazine Coupling

The choice of ligand coordinated to the palladium center is critical for the success of cross-coupling reactions with heteroaryl halides like 4-bromopyridazine. Ligands play a crucial role in stabilizing the catalyst, modulating its reactivity, and promoting the key steps of the catalytic cycle. nih.gov

For challenging substrates, including electron-deficient heteroaryl halides, specialized ligands have been developed that significantly enhance catalyst performance. Key characteristics of effective ligands include:

Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step. organic-chemistry.org

Steric Bulk: Bulky ligands favor the formation of monoligated, coordinatively unsaturated Pd(0) species, which are often the most active catalysts. They also promote the reductive elimination step. nih.gov

Dialkylbiarylphosphines, such as SPhos and RuPhos, are examples of highly effective ligands for the Suzuki-Miyaura coupling of heteroaryl halides. nih.govnih.gov The design of catalysts also extends to pre-catalysts, which are stable, air-tolerant palladium(II) complexes that are readily reduced in situ to the active palladium(0) species. This approach improves the reproducibility and convenience of setting up reactions. nih.gov The heteroatoms within the pyridazine substrate itself can coordinate to the palladium center, potentially deactivating the catalyst. organic-chemistry.org Well-designed ligands can mitigate this issue by sterically shielding the metal center or by having stronger binding affinities.

Reactions with Nitrogen-Containing Nucleophiles

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the C4 position can be displaced by various nucleophiles, including nitrogen-containing species like amines, amides, and azoles. wur.nl

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. The nitrogen nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the bromide leaving group is expelled, restoring the aromaticity of the ring. firsthope.co.in

The reactivity of 4-bromopyridazine towards nitrogen nucleophiles allows for the synthesis of various 4-aminopyridazine (B156604) derivatives, which are important scaffolds in medicinal chemistry. nih.gov The reaction conditions, such as solvent, temperature, and the presence of a base to neutralize the HBr byproduct, are crucial for achieving high yields. In some cases, palladium-catalyzed Buchwald-Hartwig amination can be an alternative and more versatile method for forming these C-N bonds, especially with less nucleophilic amines. researchgate.net

Pericyclic Reactions and Cycloadditions of Pyridazine Systems

Pericyclic reactions are a class of concerted reactions wherein the transition state involves a cyclic array of atoms and an associated cyclic array of interacting orbitals. ox.ac.ukudel.edu The primary types of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. udel.edulibretexts.org For pyridazine systems, cycloaddition reactions, particularly the Diels-Alder reaction, are of significant interest.

Due to the presence of two electronegative nitrogen atoms, the pyridazine ring is electron-deficient. acs.org This characteristic makes it a suitable component in inverse-electron-demand Diels-Alder (IEDDA) reactions. acs.org In this type of [4+2] cycloaddition, the electron-poor heterocyclic system (the diene) reacts with an electron-rich dienophile. organic-chemistry.org This is in contrast to a normal-demand Diels-Alder reaction, where an electron-rich diene reacts with an electron-poor dienophile. Aromatic compounds are generally not highly reactive in Diels-Alder reactions, but the reduced electron density in pyridazine enhances its reactivity as a diene component in IEDDA processes. quora.com

A notable application of this reactivity is the synthesis of pyridazine derivatives from the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. organic-chemistry.orgacs.org This metal-free approach proceeds under neutral conditions and offers high regioselectivity and broad substrate scope. organic-chemistry.orgacs.org The reaction involves the 1,2,3-triazine (B1214393) acting as the diene, which, after cycloaddition with the dienophile and subsequent retro-Diels-Alder elimination of dinitrogen, forms the pyridazine ring.

Furthermore, intramolecular [4+2] cycloaddition reactions have been demonstrated with substituted pyridazine systems. mdpi.com For instance, 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles undergo thermally induced intramolecular Diels-Alder reactions with inverse electron demand. mdpi.com These reactions lead to the formation of fused benzonitriles, showcasing the utility of the pyridazine core as a scaffold for constructing complex polycyclic systems. mdpi.com The efficiency of these intramolecular cycloadditions can be significantly enhanced by incorporating a 1,2-phenylene unit into the side chain, which promotes a more favorable conformation for the reaction. mdpi.com

| Reaction Type | Diene System | Dienophile/Side Chain | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Intermolecular IEDDA | 1,2,3-Triazines | 1-Propynylamines | Neutral, metal-free | 6-Aryl-pyridazin-3-amines | organic-chemistry.orgacs.org |

| Intermolecular IEDDA | 1,2,4,5-Tetrazines | Ketones (with proline catalyst) | Organocatalytic | Substituted Pyridazines | acs.org |

| Intramolecular IEDDA | 3-(Alkynyloxy)-4-pyridazinecarbonitrile | Internal alkyne | Thermal (150°C in bromobenzene) | Fused 2,3-Dihydro-7-benzofurancarbonitrile | mdpi.com |

| Intramolecular IEDDA | 3-(Alkynylamino)-4-pyridazinecarbonitrile | Internal alkyne | Thermal (180°C in 1,2,4-trichlorobenzene) | Fused 7-Indolinecarbonitrile | mdpi.com |

Reactivity in Organometallic Complex Formation

The pyridazine nucleus possesses two adjacent nitrogen atoms, which can act as donor sites for coordination with metal ions. This allows pyridazine and its derivatives, such as 4-Bromopyridazine, to function as ligands in the formation of organometallic complexes. The coordination chemistry of pyridazine is distinct from that of pyridine (B92270), primarily due to the electronic effects of the second nitrogen atom. acs.org

The pyridazine ring is significantly more electron-deficient than pyridine, which results in limited σ-donating abilities. acs.org However, this electron deficiency also lowers the energy of its molecular orbitals, enabling more effective π-backbonding with suitable metal centers. acs.org While simple pyridazine complexes are known, the heterocycle is often incorporated into multidentate ligand frameworks to enhance the stability and control the geometry of the resulting metal complexes. acs.orgnih.gov For instance, pyridazine can be substituted at the 3- and 6-positions with donor groups to create a chelating environment capable of binding two metal atoms in close proximity. acs.org

A series of first-row transition metal complexes have been synthesized using the tridentate pyridazine-based ligand picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH). nih.gov This ligand reacts with divalent nickel, copper, and zinc nitrates to form penta- or hexa-coordinated complexes. acs.orgnih.gov The specific stoichiometry and structure of the resulting complexes, such as [Cu(II)(PIPYH)(NO₃)₂] or M(PIPYH)₂₂ where M = Ni(II) or Zn(II), depend on the metal ion and reaction conditions. nih.gov The presence of the pyridazine ring influences the electronic properties of these complexes, including their redox potentials and acidity. nih.gov For example, studies on nickel complexes with the PIPYH ligand revealed a high π-backbonding ability, which resulted in an unexpectedly low acidity of the hydrazone proton. nih.gov

| Metal Center | Pyridazine-Based Ligand | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Copper(II) | Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | [Cu(PIPYH)(NO₃)₂] | Penta-coordinated | acs.orgnih.gov |

| Nickel(II) | Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Ni(PIPYH)₂₂ | Hexa-coordinated | acs.orgnih.gov |

| Zinc(II) | Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Zn(PIPYH)₂₂ | Hexa-coordinated | acs.orgnih.gov |

| Cobalt(III) | Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Co(PIPY)₂ | Hexa-coordinated | nih.gov |

Computational and Theoretical Studies on 4 Bromopyridazine Hydrobromide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 4-Bromopyridazine (B57311), these calculations can provide insights into its molecular orbitals, charge distribution, and various reactivity descriptors.

The electronic structure of 4-Bromopyridazine is characterized by the aromatic pyridazine (B1198779) ring, which is a six-membered heterocycle with two adjacent nitrogen atoms. The presence of the electronegative bromine atom at the 4-position significantly influences the electron distribution within the ring. DFT calculations would typically reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity.

Upon formation of the hydrobromide salt, the pyridazine ring is protonated at one of the nitrogen atoms. This protonation is expected to have a substantial effect on the electronic properties. The positive charge introduced by the proton would lower the energies of both the HOMO and LUMO, and likely alter the HOMO-LUMO gap, thereby modifying the molecule's reactivity profile.

Table 1: Illustrative Reactivity Descriptors for 4-Bromopyridazine (Theoretical)

| Descriptor | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

| Electron Affinity | 1.3 eV | Energy released upon accepting an electron. |

| Ionization Potential | 8.9 eV | Energy required to remove an electron. |

The molecular electrostatic potential (MEP) map is another valuable output from quantum chemical calculations. For 4-Bromopyridazine, the MEP would likely show regions of negative potential around the nitrogen atoms, indicating their susceptibility to electrophilic attack (and protonation), and a region of positive potential around the C-Br bond, suggesting a site for nucleophilic attack.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of molecules and to explore potential reaction pathways. While no specific MD simulations for 4-Bromopyridazine Hydrobromide have been reported, the methodology is well-suited to investigate its interactions with other molecules, such as solvents or reactants, and to model the energetic profiles of potential reactions.

For instance, MD simulations could be used to model the nucleophilic substitution of the bromine atom, a common reaction for aryl halides. By simulating the approach of a nucleophile, it would be possible to map out the potential energy surface of the reaction, identify transition states, and calculate the activation energy. Such simulations would provide valuable insights into the reaction mechanism and kinetics.

In the context of this compound, MD simulations could also be used to study the stability of the protonated form in different solvent environments and to investigate proton transfer processes, which are fundamental to many chemical and biological reactions.

Conformational Analysis and Isomerism Studies

Due to the rigid nature of the pyridazine ring, 4-Bromopyridazine itself does not exhibit significant conformational isomerism arising from bond rotations. The primary source of isomerism in bromopyridazines would be positional isomerism, where the bromine atom is attached to different positions on the pyridazine ring (e.g., 3-Bromopyridazine or 5-Bromopyridazine).

Computational studies can be used to compare the relative stabilities of these positional isomers. By calculating the ground-state energies of each isomer using methods like DFT, it is possible to predict the most stable isomer. Such studies are crucial for understanding the thermodynamics of isomerization reactions.

For this compound, the site of protonation on the pyridazine ring could lead to different tautomers. Quantum chemical calculations can be used to determine the relative energies of these tautomers and to predict the most likely site of protonation. Generally, the nitrogen atom further away from the electron-withdrawing bromine atom would be the more basic and thus the preferred site of protonation.

Spectroscopic Data Interpretation and Theoretical Predictions

Computational methods are invaluable for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 4-Bromopyridazine. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated spectra with experimental data, it is possible to confirm the molecular structure. The protonation of the pyridazine ring in the hydrobromide salt would lead to significant downfield shifts for the protons and carbons near the protonated nitrogen atom, a feature that can be accurately predicted by theoretical calculations.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Bromopyridazine (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

| H-3 | 9.1 |

| H-5 | 7.8 |

| H-6 | 9.3 |

Note: These are illustrative values. Actual chemical shifts can be influenced by solvent and other experimental conditions.

IR Spectroscopy: Theoretical vibrational analysis can predict the IR spectrum of 4-Bromopyridazine. The calculated vibrational frequencies and their corresponding intensities can be used to assign the various absorption bands observed in the experimental spectrum to specific molecular vibrations, such as C-H stretching, C=C and C=N ring stretching, and C-Br stretching. The formation of the hydrobromide salt would introduce new vibrational modes associated with the N-H bond, which would be readily identifiable in the predicted IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum of 4-Bromopyridazine. The calculations can identify the nature of the electronic transitions, such as π → π* and n → π* transitions, and predict their corresponding absorption wavelengths (λmax). The protonation of the pyridazine ring would be expected to cause a shift in the absorption maxima, which can be rationalized by the changes in the molecular orbital energies upon protonation.

Derivatization and Functionalization of 4 Bromopyridazine Hydrobromide

Synthesis of Substituted Pyridazines from 4-Bromopyridazine (B57311) Scaffold

The bromine atom at the 4-position of the pyridazine (B1198779) ring is amenable to displacement through various cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental for creating a library of substituted pyridazine derivatives.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are extensively used for the derivatization of bromo-heterocycles. rsc.org Methodologies like the Suzuki-Miyaura, Stille, and Heck couplings allow for the introduction of aryl, heteroaryl, and vinyl substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely favored due to the stability and low toxicity of the boron reagents. For instance, the coupling of bromopyridines with pyridyl carboxylates has been achieved using palladium catalysis, highlighting the utility of this approach for creating bi-heteroaryl systems. nih.gov The choice of catalyst, ligands, and base can be crucial for achieving high yields, especially with heteroaromatic substrates. nih.gov

Stille Coupling: The Stille reaction utilizes organotin compounds as coupling partners. While effective, the toxicity of organostannanes is a significant drawback. rsc.orgnih.gov It has been employed in the synthesis of complex molecules where other methods might fail. For example, the double Stille coupling of 2,3-dichloropyrazine (B116531) with a stannylated terpyridine has been reported to yield a hybrid pyrazine–terpyridine ligand. rsc.org

Heck and Sonogashira Couplings: The Heck reaction allows for the introduction of vinyl groups, while the Sonogashira reaction introduces alkyne moieties. These reactions expand the range of accessible substituted pyridazines, providing precursors for further synthetic manipulations. nih.gov

C-N and C-O Bond Formation:

Beyond C-C bond formation, the 4-bromopyridazine scaffold can undergo nucleophilic aromatic substitution or transition metal-catalyzed amination and etherification reactions (e.g., Buchwald-Hartwig amination) to introduce amine and ether functionalities, respectively.

The table below summarizes typical transition metal-catalyzed reactions used for the functionalization of brominated N-heterocycles like 4-bromopyridazine.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Examples) | Bond Formed |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids or esters | Pd(OAc)₂ / XPhos, PdCl₂(dppf) | C-C |

| Stille | Organostannanes (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | C-C |

| Heck | Alkenes | Pd(OAc)₂ / P(o-tol)₃ | C-C (vinyl) |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | C-C (alkynyl) |

| Buchwald-Hartwig | Amines, amides | Pd₂(dba)₃ / BINAP | C-N |

Formation of Fused-Ring Pyridazines and Related Heterocycles

The 4-bromopyridazine core can be elaborated into more complex, polycyclic systems through reactions that form new rings. These fused-ring systems are of significant interest in medicinal chemistry. researchgate.netkuleuven.benih.gov

Intramolecular Cyclization:

Substituents introduced at the 4-position can be designed to undergo subsequent intramolecular cyclization reactions. For example, a substituent bearing a nucleophilic group can displace the adjacent nitrogen or another leaving group to form a new five- or six-membered ring. A novel pyridazino[3,4-b] researchgate.netnih.govdiazepine ring system was prepared via a synthetic pathway that included a nucleophilic substitution on a dichloropyridazinone, followed by reduction and a final ring-closing reaction. nih.gov

Cycloaddition Reactions:

Pyridazine derivatives can participate as either dienes or dienophiles in cycloaddition reactions, such as the Diels-Alder reaction, to construct fused-ring systems. mdpi.comnih.gov The inverse electron demand Diels-Alder reaction is a common strategy for synthesizing pyridazine frameworks. organic-chemistry.org For example, an interesting diastereoselective synthesis of partially reduced triazoledione (B1667160) fused pyridopyridazines was achieved through a Diels-Alder cycloaddition of 4-vinyl-1,2,5,6-tetrahydropyridine dienes with an N-phenyl-1,2,4-triazoledione dienophile. mdpi.com The functionalization of the 4-bromopyridazine allows for the introduction of suitable diene or dienophile moieties to facilitate these transformations. The synthesis of furan-fused lactams has been accomplished via Rh-catalyzed [4+2]-cycloaddition and Au-catalyzed [4+4]-cycloaddition using furan-fused cyclobutanones as a C4 synthon. nih.gov

The following table presents examples of fused pyridazine ring systems synthesized from pyridazine precursors.

| Fused Ring System | Synthetic Strategy | Starting Material Type | Reference |

| Pyrido[3,4-c]pyridazines | Condensation/cyclization | Pyridazinones | mdpi.com |

| Pyrimido[4,5-c]pyridazine-diones | Treatment with glyoxal (B1671930) monohydrates | 6-(1-methylhydrazinyl) uracil | nih.gov |

| 1,2,3-Triazolo[4,5-d]pyridazin-4-one | Ring closure with nitrosonium ion | 4,5-diamino-6-pyridazinone | nih.gov |

| Pyrido[4,3-c]pyridazin-5(6H)-one | Enamination/ring closure | Ethyl 3-methyl-4-pyridazinecarboxylate | combichemistry.com |

| Pyridazino[3,4-b] researchgate.netnih.govdiazepine | Intramolecular nucleophilic substitution | 4,5-disubstituted-3(2H)-pyridazinone | nih.gov |

Preparation of Organometallic Complexes Incorporating Pyridazine Ligands

Pyridazine and its derivatives can act as ligands, coordinating to metal centers through their nitrogen atoms. The functionalization of 4-bromopyridazine allows for the synthesis of tailored pyridazine-based ligands for use in organometallic chemistry and catalysis.

The synthesis of such complexes typically involves reacting the functionalized pyridazine ligand with a suitable metal precursor. For instance, palladium complexes with NNN pincer-type ligands have been synthesized and characterized, and their catalytic activities were assessed in Suzuki-Miyaura cross-coupling reactions. researchgate.net Similarly, a series of N-heterocyclic indolyl ligand precursors were used to prepare palladium complexes that were also tested as catalysts for the Suzuki reaction. mdpi.com

A palladium-catalyzed, multicomponent synthesis of indolizines has been developed which proceeds via the carbonylative coupling of 2-bromopyridines, imines, and alkynes. rsc.orgnih.govrsc.org This reaction involves the formation of a palladium–acyl complex intermediate. rsc.org While this example uses bromopyridine, similar reactivity could be envisioned for bromopyridazines. The synthesis of ruthenium carbonyl complexes bearing pyridine-alkoxide ligands derived from 6-bromopyridine alcohols has also been reported. frontiersin.org

The table below lists examples of metal complexes formed with pyridine (B92270) or related N-heterocycle-based ligands.

| Metal Center | Ligand Type | Application/Reaction Studied |

| Palladium(II) | NNN pincer-type ligands | Suzuki-Miyaura cross-coupling |

| Palladium(II) | Indolyl-NNN-type ligands | Suzuki C-C coupling |

| Ruthenium | Pyridine-alkoxide ligands | Alcohol oxidation |

| Titanium(IV)/Zirconium(IV) | Pyridine-2-phenolate-6-arylmethine | Olefin polymerization |

| Rhenium(I) | 4-substituted pyridines | Characterization of electronic properties |

Development of Ligands based on Bromopyridazine Scaffolds

The 4-bromopyridazine unit is a valuable scaffold for designing and synthesizing novel ligands for coordination chemistry and catalysis. The bromine atom serves as a handle for introducing other coordinating groups via cross-coupling or substitution reactions, leading to the formation of bidentate, tridentate, or polydentate ligands. elsevierpure.comscience.gov

For example, coupling two bromopyridazine units can lead to bipyridazine ligands, which are analogous to the well-known bipyridine ligands. A new polydentate ligand, 4,4'-bipyridazine (4,4'-bpdz), was prepared and used for the synthesis of coordination polymers with Cu(I), Cu(II), and Zn(II). nih.gov This ligand demonstrated bi-, tri-, and tetradentate coordination modes. nih.gov

Furthermore, the pyridazinone scaffold, which can be derived from bromopyridazines, has been explored for developing inhibitors for biological targets like fatty acid binding protein 4 (FABP4). mdpi.comnih.gov In these studies, the core scaffold is functionalized at various positions to optimize binding affinity. mdpi.comnih.gov This highlights the use of the pyridazine scaffold in creating molecules with specific biological functions, which often involves their ability to act as ligands for metalloenzymes or receptors.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Bromopyridazine Hydrobromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of a 4-bromopyridazine (B57311) derivative, the protons on the pyridazine (B1198779) ring would exhibit characteristic chemical shifts and coupling patterns. The proton adjacent to the bromine atom is expected to be deshielded, appearing at a downfield chemical shift. The hydrobromide salt formation would lead to protonation of one of the nitrogen atoms, causing a significant downfield shift for the adjacent protons due to the increased positive charge density.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbon atom directly bonded to the bromine atom would show a characteristic chemical shift, influenced by the electronegativity of the halogen. The carbons adjacent to the nitrogen atoms in the pyridazine ring are also readily identifiable by their downfield shifts. A study on 3,6-disubstituted pyridazines provides a systematic analysis of ¹³C chemical shifts and coupling constants, which can serve as a reference for predicting the spectral features of 4-bromopyridazine derivatives cdnsciencepub.com. Similarly, detailed assignments of ¹H and ¹³C NMR spectra for various pyridazin-3(2H)-one derivatives have been accomplished using two-dimensional NMR techniques, offering valuable comparative data nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Hypothetical 4-Bromopyridazine Hydrobromide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3/H-6 | 9.0 - 9.5 | C-3/C-6: 150 - 155 |

| H-5 | 8.0 - 8.5 | C-4: 125 - 130 |

| NH⁺ | 12.0 - 14.0 | C-5: 135 - 140 |

Note: These are estimated values and can vary based on the solvent and specific derivative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The presence of the aromatic pyridazine ring would give rise to C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region, generally between 750 and 500 cm⁻¹ docbrown.info. The formation of the hydrobromide salt would result in a broad absorption band corresponding to the N⁺-H stretch, often observed in the 2500-3000 cm⁻¹ range. The analysis of IR spectra of various pyridazine derivatives confirms the characteristic absorption bands for the heterocyclic ring system nih.govliberty.edu.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N⁺-H Stretch (broad) | 2500 - 3000 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Stretch | 1400 - 1600 |

| C-Br Stretch | 500 - 750 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In the mass spectrum of 4-Bromopyridazine, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be evident. The fragmentation of pyridazine derivatives often involves the loss of N₂ and subsequent ring rearrangements researchgate.netresearchgate.net. For this compound, the hydrobromide moiety would likely not be observed in the gas phase under typical electron ionization (EI) conditions. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition of the molecule and its fragments mdpi.com.

X-ray Crystallography for Solid-State Structure Elucidation

This technique would confirm the planarity of the pyridazine ring and the position of the bromine substituent. Furthermore, it would reveal the details of the ionic interaction between the protonated pyridazine ring and the bromide anion, as well as any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. While specific crystallographic data for this compound is not available, studies on related bromopyridine and pyridazine derivatives provide valuable insights into the expected structural features and packing motifs researchgate.netosf.ioiucr.orgnih.gov.

Chromatographic Techniques for Purity and Isolation (e.g., TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures. Thin-layer chromatography (TLC) is a simple and rapid method routinely used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of a sample.

For this compound and its derivatives, TLC would be performed on silica gel plates, and the spots can be visualized under UV light due to the aromatic nature of the pyridazine ring ekb.egresearchgate.netclockss.org. The choice of eluent (a mixture of solvents) is crucial for achieving good separation. The polarity of the eluent would be adjusted based on the polarity of the specific derivative being analyzed. Column chromatography, which operates on the same principles as TLC but on a larger scale, would be employed for the purification of the synthesized compounds.

Applications of Pyridazine Chemistry Excluding Dosage/administration

Pyridazine (B1198779) Derivatives in Medicinal Chemistry Research

The pyridazine scaffold is extensively used in drug development due to its association with a multitude of biological activities. nih.gov It is considered a "privileged scaffold" because its core structure can interact with diverse biological targets, leading to compounds with potential therapeutic applications. nih.govnih.gov

The pyridazine nucleus is a versatile bioisostere for other aromatic rings like benzene (B151609) and is a core component in numerous bioactive compounds. nih.govthieme-connect.com Its structure can be readily functionalized, allowing medicinal chemists to systematically modify it to optimize interactions with biological targets. proquest.com Fused heterocyclic systems, such as imidazo[1,2-b]pyridazines and pyridopyridazines, are prominent examples of scaffolds that yield molecules with a wide array of pharmacological effects. nih.govscirp.org

The introduction of a bromine atom, as in 4-Bromopyridazine (B57311), is a common strategy to create a versatile building block. google.comnih.gov The bromo-group serves as a synthetic handle for introducing various substituents through cross-coupling reactions, enabling the construction of large libraries of derivatives for pharmacological screening. thieme-connect.comnih.gov This approach facilitates the exploration of structure-activity relationships (SARs) to identify compounds with enhanced potency and selectivity. nih.gov

Pyridazine derivatives have been investigated for a broad spectrum of pharmacological activities. proquest.comresearchgate.net The structural diversity achievable from the pyridazine core has led to the discovery of compounds with significant potential in treating various diseases.

Key Biological Activities of Pyridazine Derivatives

| Biological Activity | Description |

| Anticancer | A massive number of pyridazine-containing compounds have been synthesized and evaluated for their anticancer properties. nih.gov They can target various processes involved in cancer progression, including aberrant tumor metabolism and cell signal transduction. nih.gov Some derivatives function as inhibitors of key enzymes like glutaminase (B10826351) 1 (GLS1) and tropomyosin receptor kinase (TRK). nih.gov |

| Antimicrobial | Pyridazine derivatives have shown notable activity against various bacterial and fungal strains. proquest.comresearchgate.net Some compounds exhibit potent antibacterial effects against strains like Staphylococcus aureus and antifungal activity against Candida albicans. rsc.org The development of agents with dual anticancer and antimicrobial properties is an active area of research to address infections in immunocompromised cancer patients. rsc.org |

| Antiviral | The pyridazine scaffold is present in molecules explored for their antiviral capabilities. nih.govproquest.com Research has identified derivatives with potential applications against a range of viruses. nih.gov |

| Other Activities | The pharmacological profile of pyridazines extends to anti-inflammatory, analgesic, antihypertensive, and antidiabetic activities, among others. proquest.comscirp.orgekb.eg |

Pyridazines in Advanced Organic Synthesis

In organic synthesis, halogenated pyridazines like 4-Bromopyridazine are exceptionally valuable intermediates. google.comnih.gov The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond, making these compounds excellent substrates for cross-coupling reactions without requiring specialized or expensive ligands. nih.gov

Palladium-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds, allowing for the direct and versatile functionalization of the pyridazine nucleus. thieme-connect.comresearchgate.net This methodology is often preferred over constructing the ring from acyclic precursors due to the ready availability of coupling components and the mild reaction conditions. nih.gov

Common Cross-Coupling Reactions Utilizing Halogenated Pyridazines

| Reaction Name | Description |

| Suzuki-Miyaura Coupling | This reaction couples an organoboron compound with an organic halide. thieme-connect.com It is widely used to introduce aryl and heteroaryl groups onto the pyridazine ring and is noted for its tolerance of a wide range of functional groups and use of non-toxic by-products. thieme-connect.comnih.gov |

| Stille Coupling | Involves the reaction of an organotin compound with an organic halide. thieme-connect.com It is another effective method for creating new carbon-carbon bonds on the pyridazine core. |

| Sonogashira Coupling | This reaction couples a terminal alkyne with an aryl or vinyl halide, enabling the introduction of alkynyl groups to the pyridazine scaffold. thieme-connect.com |

| Buchwald-Hartwig Amination | A key method for forming carbon-nitrogen bonds, this reaction is used to couple amines with aryl halides, producing amino-substituted pyridazines. thieme-connect.comacs.org |

An efficient method for preparing libraries of 3-aminopyridazines involves using 4-bromo-pyridazine-3,6-dione as a starting material in combination with amination and palladium-catalyzed cross-coupling reactions. nih.gov

Role in Supramolecular Chemistry and Materials Science

The distinct electronic and structural features of the pyridazine ring make it a valuable component in the fields of supramolecular chemistry and materials science. nih.govrsc.org Its ability to engage in non-covalent interactions is central to its role in constructing higher-order molecular assemblies and functional materials. rsc.orgacs.org